molecular formula C20H21BrN6O2 B15104908 N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B15104908
M. Wt: 457.3 g/mol
InChI Key: WQESKUFFOVXENQ-UHFFFAOYSA-N
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Description

N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indole ring, a triazolopyridazine moiety, and a butanamide chain, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the bromination of indole to form 5-bromo-1H-indole. This is followed by the alkylation of the indole with an appropriate ethylating agent to introduce the ethyl group. The triazolopyridazine moiety is synthesized separately through a series of cyclization reactions involving hydrazine derivatives and methoxy-substituted precursors. Finally, the two fragments are coupled under amide-forming conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution of the bromine atom can result in various substituted indole compounds.

Scientific Research Applications

N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, disrupting its function and leading to cell death. The triazolopyridazine moiety may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions can trigger a cascade of cellular events, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chloro-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
  • N-(2-(5-fluoro-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
  • N-(2-(5-iodo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Uniqueness

The uniqueness of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methoxy group on the triazolopyridazine moiety can influence its electronic properties and binding affinity to molecular targets.

Properties

Molecular Formula

C20H21BrN6O2

Molecular Weight

457.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C20H21BrN6O2/c1-29-20-8-7-18-24-23-17(27(18)25-20)3-2-4-19(28)22-10-12-26-11-9-14-13-15(21)5-6-16(14)26/h5-9,11,13H,2-4,10,12H2,1H3,(H,22,28)

InChI Key

WQESKUFFOVXENQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br)C=C1

Origin of Product

United States

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